molecular formula C17H16F2N2O3 B2964698 N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 900001-21-0

N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2964698
CAS No.: 900001-21-0
M. Wt: 334.323
InChI Key: YLBSYHNNDKDXRV-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative designed for research applications in chemical biology and medicinal chemistry. Its molecular structure integrates a 2,5-difluorophenyl group and a 4-methoxyphenethyl moiety, connected by a central oxalamide bridge, a motif known to contribute to molecular recognition and binding affinity in various biochemical contexts . As part of a class of compounds featuring the N-(2,5-difluorophenyl) group, this chemical serves as a valuable building block for investigating protein-ligand interactions and developing structure-activity relationships (SAR) . Oxalamide-based compounds are of significant interest in the development of novel synthetic methodologies, including the exploration of more sustainable peptide synthesis techniques where controlling epimerization is crucial . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a tool compound in high-throughput screening assays to identify and characterize new biological targets. This compound is provided as a For Research Use Only (RUO) product and must not be used for diagnostic, therapeutic, or any other personal applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-15-10-12(18)4-7-14(15)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBSYHNNDKDXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Step 1: Reaction of 2,5-difluoroaniline with oxalyl chloride to form the corresponding acyl chloride intermediate.

    Step 2: Reaction of the acyl chloride intermediate with 4-methoxyphenethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Weight Key Substituents Functional Groups Notable Features
Target : N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide ~358.3 (calc.) - 2,5-difluorophenyl
- 4-methoxyphenethyl
Amide, Fluorine, Methoxy Balanced lipophilicity from aromatic groups
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) ~371.4 - 2,4-dimethoxybenzyl
- 2-(pyridin-2-yl)ethyl
Amide, Methoxy, Pyridine High umami agonist potency; used in flavoring
CAS 899730-72-4 354.35 - 2,5-difluorophenyl
- 1,4-dioxaspiro[4.5]decan-2-ylmethyl
Amide, Spirocyclic ether Enhanced rigidity from spirocyclic structure
CAS 1049422-62-9 422.9 - 2,5-difluorophenyl
- 4-(4-chlorophenyl)piperazin-1-yl-ethyl
Amide, Chlorine, Piperazine Basic piperazine moiety; potential CNS activity
Key Observations:
  • Solubility : The 4-methoxyphenethyl group in the target compound may improve water solubility relative to spirocyclic (CAS 899730-72-4) or piperazine-containing (CAS 1049422-62-9) analogs .
  • Conformational Flexibility : The phenethyl chain in the target compound allows greater rotational freedom compared to the rigid spirocyclic system in CAS 899730-72-4 .
Umami Agonist Activity (S336 vs. Target Compound):
  • S336 demonstrated high potency as an umami agonist (EC₅₀ = 0.3 μM in hTAS1R1/hTAS1R3 assays) due to synergistic effects of its pyridine and dimethoxybenzyl groups .
  • The target compound lacks a pyridine moiety, which is critical for receptor binding in S334. Its difluorophenyl group may instead favor interactions with hydrophobic receptor pockets, though umami activity remains unconfirmed .
Pharmacological Potential (CAS 1049422-62-9 vs. Target Compound):
  • CAS 1049422-62-9 contains a piperazine group, a common feature in CNS-targeting drugs (e.g., antipsychotics). The chlorine atom may enhance blood-brain barrier penetration .
  • The target compound’s methoxyphenethyl group is less likely to confer CNS activity but could favor peripheral target engagement.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features an oxalamide core, which is known for imparting unique chemical properties that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The following steps outline the synthesis process:

  • Formation of Acyl Chloride : The reaction begins with 2,5-difluoroaniline reacting with oxalyl chloride to form an acyl chloride intermediate.
  • Formation of Oxalamide : This intermediate is then reacted with 4-methoxyphenethylamine to yield the desired oxalamide product.

This method can be optimized for industrial production to maximize yield and purity through techniques such as continuous flow reactors and automated synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect against oxidative stress .

Biological Activity and Therapeutic Potential

Research indicates that this compound has several promising biological activities:

  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in various models.
  • Anticancer Properties : Initial studies suggest it may exhibit anticancer effects by inhibiting tumor cell proliferation .
  • Antioxidant Activity : The compound may possess antioxidant properties that could mitigate oxidative damage in cells .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anti-inflammatoryReduces inflammation in cellular models
AnticancerInhibits proliferation of cancer cells
AntioxidantProtects against oxidative stress

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